n-(2,6-Dibromophenyl)formamide
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Overview
Description
N-(2,6-Dibromophenyl)formamide is an organic compound with the molecular formula C7H5Br2NO It is characterized by the presence of two bromine atoms attached to the phenyl ring at the 2 and 6 positions, and a formamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,6-Dibromophenyl)formamide can be synthesized through the reaction of 2,6-dibromoaniline with formic acid or formic acid derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond. The reaction can be catalyzed by acids or bases to improve yield and reaction rate .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the formation of formamides efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dibromophenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formamide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylformamides can be obtained.
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Scientific Research Applications
N-(2,6-Dibromophenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(2,6-Dibromophenyl)formamide exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with various biomolecules, influencing their structure and function. The bromine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide: Contains a perfluorinated pyridine ring and a formamide group.
N-Phenylformamide: Lacks the bromine atoms but has a similar formamide group.
N-(2,6-Difluorophenyl)formamide: Contains fluorine atoms instead of bromine
Uniqueness
N-(2,6-Dibromophenyl)formamide is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. The bromine atoms can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications .
Properties
CAS No. |
6639-54-9 |
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Molecular Formula |
C7H5Br2NO |
Molecular Weight |
278.93 g/mol |
IUPAC Name |
N-(2,6-dibromophenyl)formamide |
InChI |
InChI=1S/C7H5Br2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-4H,(H,10,11) |
InChI Key |
QJNDGOXAAOYNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NC=O)Br |
Origin of Product |
United States |
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